N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide
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Overview
Description
“N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives have been found to have a variety of properties and applications, including use in industrial chemistry and material science .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives can undergo a variety of reactions , but without specific information, it’s difficult to predict the reactions of this particular compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
Thienoquinolines, including derivatives similar to N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide, have been synthesized through various methods. For instance, an efficient microwave-assisted synthesis under solvent-free conditions has been developed for substituted thienoquinolines, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Nandeshwarappa et al., 2005). Another study elaborated on the synthesis of thienoquinolines via photocyclization, showcasing the structural diversity achievable within this compound class (Mckenney & Castle, 1987).
Applications in Biological Systems
Thienoquinolines have shown potential biological activity, indicating their significance in the development of new therapeutic agents. For example, certain derivatives have been investigated for their cytotoxicity against cancer cell lines, highlighting the relevance of thienoquinolines in cancer research (Hung et al., 2014). Moreover, the synthesis of quinoline-3-carboxamides as inhibitors of gastric H+/K+-ATPase suggests their potential as antiulcer agents, further underscoring the therapeutic versatility of thienoquinoline derivatives (Uchida et al., 1995).
Chemical Properties and Ligand Applications
Thienoquinolines have been explored for their chemical properties, including their role as ligands in rhodium-catalyzed asymmetric hydrogenations, demonstrating their utility in facilitating enantioselective chemical reactions (Imamoto et al., 2012). This application underscores the potential of thienoquinolines in synthetic organic chemistry and material science.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Properties
IUPAC Name |
N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2OS/c1-3-5-12-26-24(28)23-21(16-8-6-15(4-2)7-9-16)19-14-27-20-11-10-17(25)13-18(20)22(19)29-23/h6-11,13-14H,3-5,12H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKGQDYOVQFRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)Cl)C4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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